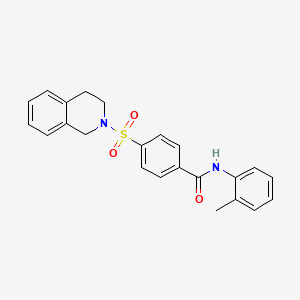
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(o-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(o-tolyl)benzamide, also known as DIQBSB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Light-Promoted Synthesis : 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, closely related to the queried compound, can be synthesized through a visible-light-promoted reaction involving N-alkyl-N-methacryloyl benzamides and sulfonyl chlorides. This process, catalyzed by fac-Ir(ppy)3 at room temperature, yields heterocyclic derivatives efficiently (Liu, Cong, Liu, & Sun, 2016).
Nickel-Catalyzed C-H Bond Functionalization : The direct sulfenylation and sulfonylation of C-H bonds in benzamide derivatives, which include structures similar to the queried compound, can be achieved using nickel catalysis. This process forms valuable diaryl sulfides and sulfones (Reddy, Qiu, Iwasaki, & Kambe, 2015).
Applications in Medicinal Chemistry
Novel PI3K Inhibitors and Anticancer Agents : Derivatives of benzamides, which include compounds like the queried chemical, have been proposed as novel PI3K inhibitors and anticancer agents. They have shown significant inhibitory activity against cancer cell lines and in vivo tumor models (Shao et al., 2014).
Synthesis of Chiral 3,4-Dihydroisoquinolones : Chiral 3,4-dihydroisoquinolones, which can be synthesized from N-sulfonyl benzamides, have potential applications in organic chemistry and drug development. They are synthesized using palladium-catalyzed C‒H functionalization and show high yields and enantioselectivity (Sun et al., 2019).
Pharmacological Applications
Anticancer Potential : Quinazoline derivatives synthesized from compounds like 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(o-tolyl)benzamide show promise as diuretic and antihypertensive agents with potential anticancer properties (Rahman et al., 2014).
Antipsychotic Agents : Heterocyclic carboxamides, similar in structure to the queried compound, have been evaluated as potential antipsychotic agents, showing potent in vivo activities comparable to established drugs (Norman, Navas, Thompson, & Rigdon, 1996).
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-6-2-5-9-22(17)24-23(26)19-10-12-21(13-11-19)29(27,28)25-15-14-18-7-3-4-8-20(18)16-25/h2-13H,14-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNWDSOAGWCSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


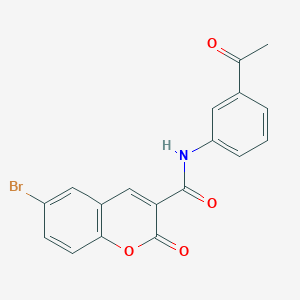
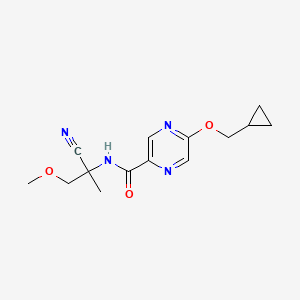
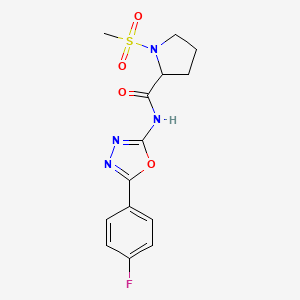

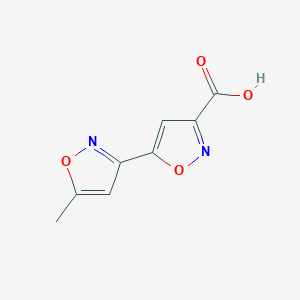
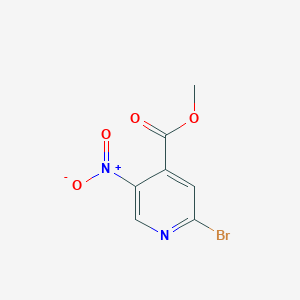
![3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2760783.png)
![3-[3-(Methylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2760785.png)
![(4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B2760786.png)

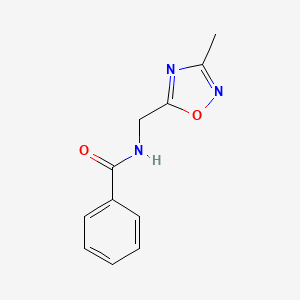
![2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B2760790.png)
